An In-Depth Technical Guide to 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (CAS No. 1221791-77-0)
An In-Depth Technical Guide to 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (CAS No. 1221791-77-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and outlines a plausible synthetic pathway. Furthermore, it delves into the expected spectroscopic characterization, potential reactivity, and diverse applications, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents. Safety and handling protocols for this class of halogenated compounds are also addressed to ensure safe laboratory practices.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1][2] This scaffold's unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules that can effectively interact with various biological targets. The strategic placement of multiple halogen atoms, as seen in 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, offers medicinal chemists a powerful tool for modulating a compound's pharmacokinetic and pharmacodynamic properties. The bromine, chlorine, and iodine substituents provide distinct sites for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.[3]
The presence of different halogens on the imidazo[1,2-a]pyridine ring system allows for selective and sequential functionalization, a key strategy in modern synthetic chemistry for the efficient construction of complex molecules. This triply halogenated derivative, therefore, represents a valuable and versatile intermediate for the synthesis of novel compounds with potential applications in areas such as oncology, neuroscience, and infectious diseases.[1][3]
Chemical Identity and Physicochemical Properties
CAS Number: 1221791-77-0
This unique identifier is assigned to 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, ensuring its unambiguous identification in chemical databases and scientific literature.
| Property | Value | Source |
| Molecular Formula | C7H3BrClIN2 | Calculated |
| Molecular Weight | 357.37 g/mol | Calculated |
| Appearance | Expected to be a solid | [4] |
| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane and chloroform. | [4] |
| Stability | Expected to be stable under normal conditions, but may decompose at high temperatures or in the presence of strong oxidizing agents. | [5] |
Synthesis and Elucidation of Structure
A potential synthetic pathway is outlined below:
Figure 1: A plausible synthetic route to 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 2-amino-5-chloro-3-iodopyridine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of bromoacetaldehyde.
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and subsequent intramolecular cyclization.
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Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are then dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
Spectroscopic Characterization (Predicted)
The structural confirmation of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling patterns of these protons would provide valuable information about their positions on the ring system.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached halogens, with carbons bonded to more electronegative halogens appearing at a lower field.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the compound, with additional peaks at M+2 and M+4 due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Reactivity and Potential Applications
The three distinct halogen substituents on the 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine scaffold provide a versatile platform for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for selective and sequential functionalization, enabling the synthesis of a wide range of derivatives.
Figure 2: A representative workflow for the sequential functionalization of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine.
This strategic functionalization is of paramount importance in drug discovery, where the introduction of various substituents can fine-tune the biological activity and pharmacokinetic profile of a lead compound. The imidazo[1,2-a]pyridine core itself is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Therefore, derivatives of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine are promising candidates for the development of new therapeutic agents.
Safety and Handling
As a halogenated aromatic compound, 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Inhalation, ingestion, and skin contact should be avoided. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its tri-halogenated structure provides multiple points for diversification, making it an ideal starting material for the synthesis of novel compounds with a wide range of potential applications. The insights provided in this technical guide are intended to support researchers and scientists in harnessing the full potential of this promising chemical entity in their drug discovery and materials science endeavors.
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